molecular formula C15H18N4O B7558526 (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone

(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone

カタログ番号 B7558526
分子量: 270.33 g/mol
InChIキー: JFUWWSQOKAOOFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone, also known as MPTM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPTM is a synthetic compound that belongs to the class of piperidine-based compounds and has a triazole ring attached to it.

作用機序

The exact mechanism of action of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is not yet fully understood. However, it is believed that (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone acts as a modulator of the dopamine and glutamate systems in the brain. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to increase the release of dopamine and glutamate in the brain, which may contribute to its analgesic and anti-psychotic effects.
Biochemical and Physiological Effects:
(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to have various biochemical and physiological effects. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to increase the levels of dopamine and glutamate in the brain, which may contribute to its analgesic and anti-psychotic effects. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

One of the major advantages of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is its limited solubility in water, which may make it difficult to use in certain experiments.

将来の方向性

There are several future directions for the research on (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone. One possible direction is the development of new drugs based on (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another possible direction is the investigation of the potential use of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone as a novel analgesic agent. Further research is also needed to fully understand the mechanism of action of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone and its biochemical and physiological effects.

合成法

The synthesis of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with 2-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The resulting product is purified by column chromatography to obtain pure (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone. The synthesis of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is relatively simple and can be easily scaled up for large-scale production.

科学的研究の応用

(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has shown promising results in various scientific research applications. One of the major applications of (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone is in the field of medicinal chemistry. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone has also been shown to have potential as a novel analgesic agent.

特性

IUPAC Name

(2-methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-7-5-6-10-18(12)15(20)14-11-19(17-16-14)13-8-3-2-4-9-13/h2-4,8-9,11-12H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWWSQOKAOOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。